molecular formula C25H16Cl2N2S B11774784 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile

Katalognummer: B11774784
Molekulargewicht: 447.4 g/mol
InChI-Schlüssel: JWQHXXXSZFMKBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile is a complex organic compound with the molecular formula C26H16Cl2N2S. This compound is part of the nicotinonitrile family, which is known for its diverse applications in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile typically involves a multi-step process. One common method is the three-component Dimroth reaction, which involves the condensation of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . The reaction is carried out in dry alcohol, and the resulting nicotinonitrile derivatives are obtained in fair to good yields (60-75%) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Benzylthio)-4,6-bis(4-chlorophenyl)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its combination of benzylthio and chlorophenyl groups makes it particularly versatile for various applications in research and industry .

Eigenschaften

Molekularformel

C25H16Cl2N2S

Molekulargewicht

447.4 g/mol

IUPAC-Name

2-benzylsulfanyl-4,6-bis(4-chlorophenyl)pyridine-3-carbonitrile

InChI

InChI=1S/C25H16Cl2N2S/c26-20-10-6-18(7-11-20)22-14-24(19-8-12-21(27)13-9-19)29-25(23(22)15-28)30-16-17-4-2-1-3-5-17/h1-14H,16H2

InChI-Schlüssel

JWQHXXXSZFMKBY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.